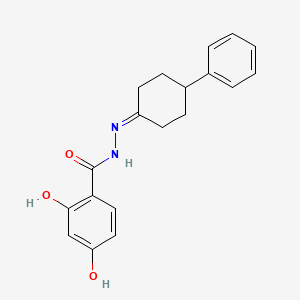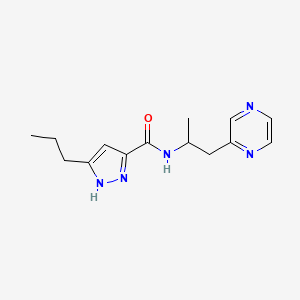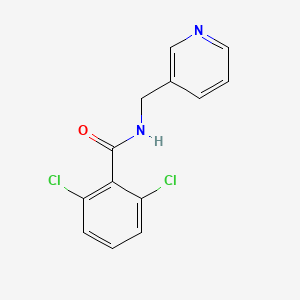
2,4-dihydroxy-N'-(4-phenylcyclohexylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dihydroxy-N’-(4-phenylcyclohexylidene)benzohydrazide is a chemical compound that belongs to the class of hydrazide-hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a benzohydrazide core with two hydroxyl groups at positions 2 and 4, and a phenylcyclohexylidene substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N’-(4-phenylcyclohexylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzoic acid hydrazide and 4-phenylcyclohexanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dihydroxy-N’-(4-phenylcyclohexylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ether or ester derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,4-dihydroxy-N’-(4-phenylcyclohexylidene)benzohydrazide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis or function, leading to cell death.
Antiproliferative Activity: It inhibits key enzymes or signaling pathways involved in cell proliferation, inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2,4-dihydroxy-N’-(4-phenylcyclohexylidene)benzohydrazide can be compared with other hydrazide-hydrazones, such as:
2,4-dihydroxy-N’-(4-nitrophenylmethylidene)benzohydrazide: Exhibits similar antiproliferative activity but with different selectivity and potency.
2,4-dihydroxy-N’-(2-hydroxy-3,5-diiodophenylmethylidene)benzohydrazide: Shows enhanced antimicrobial activity against specific bacterial strains.
The uniqueness of 2,4-dihydroxy-N’-(4-phenylcyclohexylidene)benzohydrazide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
2,4-dihydroxy-N-[(4-phenylcyclohexylidene)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-16-10-11-17(18(23)12-16)19(24)21-20-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-5,10-12,14,22-23H,6-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWPZIKGNMXODZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=C(C=C(C=C2)O)O)CCC1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B5599957.png)

![2-(3-methoxybenzyl)-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5599960.png)
![6-methyl-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5599964.png)
![N-(5-tert-butyl-2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5599972.png)
![N-(3,5-difluorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5599975.png)



![6-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5599999.png)

![4-chloro-N-(3-chlorophenyl)-N-[(2,4-dichlorophenyl)methyl]benzamide](/img/structure/B5600015.png)
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B5600033.png)
![3,5-dichloro-N,4-dimethyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5600045.png)
